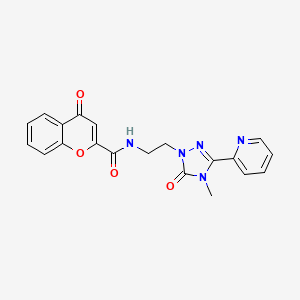
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
The compound's structure can be dissected into several key components:
- Chromene moiety : Known for various biological activities, including anti-cancer and anti-inflammatory effects.
- Triazole ring : Often associated with antifungal and anticancer properties.
- Pyridine derivative : Contributes to the overall biological activity through interactions with biological targets.
Molecular Formula : C15H16N4O3
Molecular Weight : 284.31 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:
2.1 Anticancer Activity
Studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves:
- Inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division.
- Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
2.2 Antimicrobial Activity
The compound has shown promise against certain bacterial strains:
- It exhibits significant antimicrobial properties against Gram-positive bacteria, indicating potential as an antibacterial agent .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of a methyl group at the 4-position on the pyridine enhances cytotoxicity.
- Substituents on the triazole ring significantly affect the interaction with target proteins, influencing both potency and selectivity .
4.1 Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines:
These results suggest that the compound may be more effective against specific types of cancer cells.
4.2 In Vivo Studies
Preliminary in vivo studies have indicated that compounds with similar structures show promising antitumor activity in animal models. Further research is needed to confirm these findings for this compound.
5. Conclusion and Future Directions
This compound presents a compelling case for further investigation due to its multifaceted biological activities. Future research should focus on:
- Detailed mechanistic studies to elucidate its pathways of action.
- Optimization of its chemical structure to enhance efficacy and reduce toxicity.
The integration of computational modeling and high-throughput screening could accelerate the identification of more potent derivatives.
Propriétés
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-24-18(14-7-4-5-9-21-14)23-25(20(24)28)11-10-22-19(27)17-12-15(26)13-6-2-3-8-16(13)29-17/h2-9,12H,10-11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXANMAJKMUKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














